molecular formula C15H12O3 B2507010 3-Formylphenyl 3-methylbenzoate CAS No. 443671-32-7

3-Formylphenyl 3-methylbenzoate

Cat. No. B2507010
CAS RN: 443671-32-7
M. Wt: 240.258
InChI Key: CRDDGPRZCHKMSM-UHFFFAOYSA-N
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Description

The compound "3-Formylphenyl 3-methylbenzoate" is a chemical entity that can be associated with various research studies focusing on the synthesis and characterization of organic compounds with potential applications in materials science and pharmaceuticals. Although the provided papers do not directly discuss "3-Formylphenyl 3-methylbenzoate," they do provide insights into related compounds and methodologies that could be relevant for the comprehensive analysis of this compound.

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted phenyl-acetyl cyclohex-2-enones with hydroxylamine hydrochloride and the subsequent reaction with unsaturated compounds in the presence of N-chlorosuccinimide and triethylamine . Another related synthesis method includes the reaction of isothiocyanates with amines in dry tetrahydrofuran to yield thioureas . These methods indicate that the synthesis of "3-Formylphenyl 3-methylbenzoate" could potentially involve similar reagents and conditions, tailored to the specific functional groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FTIR, NMR, and X-ray diffraction . For instance, the crystal structure of a related compound was determined by X-ray crystal analysis, providing detailed information on bond lengths and angles, and revealing intramolecular hydrogen bonding . These techniques could be applied to "3-Formylphenyl 3-methylbenzoate" to elucidate its molecular structure and confirm its synthesis.

Chemical Reactions Analysis

The papers do not provide specific reactions for "3-Formylphenyl 3-methylbenzoate," but they do describe the reactivity of similar compounds. For example, Schiff base ligands have been synthesized from related aldehydes and diamines . This suggests that "3-Formylphenyl 3-methylbenzoate" could also participate in condensation reactions to form Schiff bases, given the presence of the formyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through experimental and computational methods. The compound "2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate" was characterized using FTIR, NMR, and XRD, and its electronic properties were studied using density functional theory . Similarly, the properties of "3-Formylphenyl 3-methylbenzoate" could be investigated using these methods to determine its vibrational frequencies, electronic properties, and crystalline structure.

Scientific Research Applications

Enzymatic Steps in Anaerobic Oxidation

A study on the initial enzymatic steps in anaerobic m-xylene oxidation by the denitrifying bacterium Azoarcus sp. strain T highlights the role of 3-methylbenzoate in this process. It demonstrates that Azoarcus sp. strain T catalyzes the addition of m-xylene to fumarate, forming (3-methylbenzyl)succinate, which is then oxidized to 3-methylbenzoate (Krieger, Beller, Reinhard, & Spormann, 1999).

Synthesis and Characterization of Derivatives

Research on the synthesis, structural characterization, and quantum chemical calculations of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas, which are synthesized using 3-methylbenzoyl isothiocyanate, provides insight into the chemical properties and potential applications of these compounds (Qiao et al., 2017).

Spectroscopic Characterization

Another study focuses on the synthesis and spectroscopic characterization of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate. This research provides valuable data on the compound's crystal structure and theoretical properties, contributing to the understanding of its potential applications (Diwaker et al., 2015).

Application in Living Cell Imaging

The synthesis of a fluorogenic chemosensor methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, which exhibits high selectivity and sensitivity toward Al3+ ions, shows the potential application of related compounds in living cell imaging (Ye et al., 2014).

Photocyclization Properties

1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, closely related to 3-methylbenzoate, have been shown to possess thermally irreversible and fatigue-resistant photochromic properties. This suggests potential applications in materials science where photochromic properties are valuable (Uchida, Nakayama, & Irie, 1990).

properties

IUPAC Name

(3-formylphenyl) 3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-11-4-2-6-13(8-11)15(17)18-14-7-3-5-12(9-14)10-16/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDDGPRZCHKMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formylphenyl 3-methylbenzoate

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